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An In-depth Technical Guide to 3-Methyl-1-
phenyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals

Abstract
Pyrazoles are a prominent class of heterocyclic compounds that form the core scaffold of

numerous molecules with significant biological activities. Their derivatives are integral to many

pharmaceutical agents, demonstrating a wide range of therapeutic properties including anti-

inflammatory, analgesic, antimicrobial, and anticancer effects. This technical guide focuses on

a specific derivative, 3-Methyl-1-phenyl-1H-pyrazole, providing a detailed overview of its

chemical identity, structural characteristics, synthesis, and analytical characterization. This

document is intended to serve as a comprehensive resource for researchers engaged in

medicinal chemistry, drug discovery, and organic synthesis.

Chemical Structure and Nomenclature
The compound 3-Methyl-1-phenyl-1H-pyrazole is a five-membered aromatic heterocycle

containing two adjacent nitrogen atoms, substituted with a methyl group at the 3-position and a

phenyl group at the 1-position of the pyrazole ring.

Chemical Structure:
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IUPAC Name: 3-methyl-1-phenyl-1H-pyrazole[1]

Physicochemical and Spectroscopic Data
Quantitative data for 3-Methyl-1-phenyl-1H-pyrazole (CAS No: 1128-54-7) are summarized

below. This information is critical for its identification, purification, and characterization.

Table 1: Physicochemical Properties
Property Value Reference

Molecular Formula C₁₀H₁₀N₂ [1]

Molecular Weight 158.20 g/mol [1]

Exact Mass 158.084398327 Da [1]

XLogP3 2.3 [1]

Hydrogen Bond Donor Count 0 [1]

Hydrogen Bond Acceptor

Count
2 [1]

Table 2: Spectroscopic Data
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Technique Data Highlights Reference

¹H NMR

(400 MHz, CDCl₃) δ (ppm):

7.79 (d), 7.64 (d), 7.41 (t), 7.23

(t), 6.23 (s), 2.37 (s, 3H)

[2]

Mass Spectrometry

(GC-MS, EI) m/z: 158 (M⁺,

100.0%), 157 (47.9%), 130

(17.0%), 90 (8.8%), 77 (20.1%)

[2]

Infrared (IR)

(Vapor Phase) Major peaks

include those corresponding to

C-H (aromatic and aliphatic),

C=C, and C=N stretching

vibrations.

[1]

Experimental Protocols
The synthesis of pyrazole derivatives is a cornerstone of heterocyclic chemistry. The most

common and established method for synthesizing the pyrazole core is the Knorr pyrazole

synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.

Synthesis of 3-Methyl-1-phenyl-1H-pyrazole
This protocol describes a general procedure for the synthesis of pyrazoles via the reaction of a

1,3-dicarbonyl compound with a hydrazine derivative.

Materials:

1,3-Dicarbonyl compound (e.g., acetylacetone for 3,5-dimethyl-1-phenyl-1H-pyrazole)

Phenylhydrazine

Ethanol (Solvent)

Catalyst (e.g., [Ce(L-Pro)₂]₂(Oxa) or acid/base catalyst)

Silica gel for column chromatography
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Procedure:

A 25 mL round-bottomed flask is charged with the 1,3-dicarbonyl compound (1.0 mmol) and

phenylhydrazine (1.0 mmol).

Ethanol (10 mL) is added as the solvent.

A catalytic amount of a suitable catalyst (e.g., 5 mol %) is added to the mixture.

The reaction mixture is stirred at room temperature. The progress of the reaction is

monitored by Thin Layer Chromatography (TLC).

Upon completion, the catalyst is filtered off from the reaction mixture.

The solvent is evaporated under reduced pressure to obtain the crude product.

The crude product is purified by column chromatography over silica gel to afford the pure

pyrazole derivative.[3]

Note: While the provided reference outlines the general synthesis of various pyrazoles, the

specific 1,3-dicarbonyl precursor for 3-Methyl-1-phenyl-1H-pyrazole would be 1-

phenylbutane-1,3-dione, which is less common. More intricate multi-step syntheses may be

required for this specific isomer.

Workflow and Process Visualization
The synthesis and characterization of a novel heterocyclic compound like 3-Methyl-1-phenyl-
1H-pyrazole follows a structured workflow from initial reaction to final analysis. This process

ensures the identity, purity, and structural integrity of the synthesized molecule.
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Structural Characterization
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Caption: General workflow for the synthesis and characterization of heterocyclic compounds.

Biological and Pharmacological Context
The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry due to its presence in a

multitude of compounds with diverse pharmacological activities.[4] Derivatives have been

developed as anti-inflammatory, antimicrobial, and anticancer agents.[5] For instance,

celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID), features a pyrazole core.

While specific quantitative biological data for 3-Methyl-1-phenyl-1H-pyrazole is not

extensively reported in public literature, its structural motif is of significant interest. It often

serves as a key intermediate or starting material for the synthesis of more complex, biologically

active pyrazole derivatives, such as various pyrazole-carboxamides which have shown anti-

inflammatory and analgesic properties.[6] Researchers often modify the core structure of

compounds like 3-Methyl-1-phenyl-1H-pyrazole to optimize activity against specific biological

targets.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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